2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

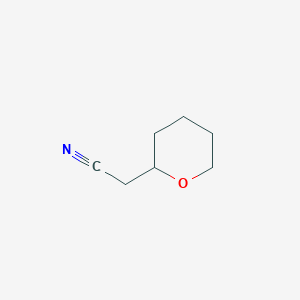

“2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine” is a chemical compound with the molecular formula C14H14FNO2S . It is a derivative of 4-Fluorobenzenesulfonyl chloride, which is a fluorinated building block .

Molecular Structure Analysis

The molecular structure of “2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine” is represented by the formula C14H14FNO2S . This indicates that it contains 14 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom.科学研究应用

Synthesis of Complex Molecules

Research into the synthesis of complex molecules, such as fluorinated biphenyls, reveals the importance of certain intermediates in creating compounds with significant pharmacological potential. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, demonstrates the strategic use of cross-coupling reactions and diazotization processes in medicinal chemistry (Qiu et al., 2009). This area of research is crucial for developing new therapeutic agents and understanding their synthesis routes.

Enzyme Inhibition Studies

Enzyme inhibitors play a pivotal role in drug development, particularly for treating diseases like Alzheimer's and cancer. The study of compounds such as benzoxaboroles, which are derivatives of phenylboronic acids, showcases the exploration of enzyme inhibition for therapeutic applications. Benzoxaboroles have demonstrated significant biological activity and are under clinical trials for their anti-bacterial, anti-fungal, and anti-inflammatory properties (Adamczyk-Woźniak et al., 2009). Investigating 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine within this context could reveal novel enzyme targets and mechanisms of action.

Pharmacological Effects

The pharmacological effects of related compounds, particularly in the realm of psychoactive substances, offer insights into the potential therapeutic applications of 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine. Studies on phenylethylamines have evaluated their CNS toxicity, tolerance development, and physical dependence, which are critical for understanding the safety and efficacy of new psychoactive drugs (Woolverton, 1986). Exploring the effects of 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine in similar pharmacological profiles could contribute valuable information to the development of safe and effective treatments.

属性

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-2-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c15-12-6-8-13(9-7-12)19(17,18)14(10-16)11-4-2-1-3-5-11/h1-9,14H,10,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSOYUMEFGOXCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1317308.png)

![Spiro[2.7]decan-4-one](/img/structure/B1317323.png)

![Furo[3,2-B]pyridin-2(3H)-one](/img/structure/B1317326.png)

![7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide](/img/structure/B1317331.png)